Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7-5-3-4-6-13(7)12-9(8)11/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
DUQKBWUQMMNHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1N |
Origin of Product |
United States |
Preparation Methods
Direct Cross-Dehydrogenative Coupling (CDC) Approach
Overview:
Recent research emphasizes green, catalyst-free CDC reactions that efficiently generate pyrazolo[1,5-a]pyridine derivatives, including Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate, via oxidative C–H bond activation. This method involves coupling N-amino-2-iminopyridines with β-ketoesters or β-diketones under mild, environmentally friendly conditions, primarily using molecular oxygen as the oxidant and acetic acid as a promoter.
Reaction Scheme:
$$
\text{N-Amino-2-iminopyridine} + \text{β-ketoester} \xrightarrow[\text{O}_2,\text{AcOH}]{\text{Reflux}} \text{this compound}
$$
- Solvent: Ethanol or acetic acid
- Oxidant: Molecular oxygen (O₂)
- Promoter: Acetic acid (2–6 equivalents)
- Temperature: Approximately 130°C
- Atmosphere: Air or pure oxygen
- Reaction time: 18–48 hours
Mechanistic Insights:
The process involves oxidative C(sp³)–C(sp²) dehydrogenative coupling facilitated by acetic acid, leading to dehydrative cyclization forming the fused heterocycle. The reaction is notable for its high atom economy and catalyst-free nature, aligning with green chemistry principles.
- Increasing acetic acid from 2 to 6 equivalents enhances yield from 34% to 74%.
- Under oxygen atmosphere, yields improve further, reaching up to 94%.
Reference:
This method is supported by recent studies demonstrating the efficiency of CDC reactions in heterocycle synthesis, especially with β-ketoesters like ethyl acetoacetate.
Traditional Cycloaddition and Intramolecular Cyclization Routes
Although less prevalent for this specific compound, classical routes involve:
[3 + 2] Cycloaddition: Intermolecular reactions of N-iminopyridinium ylides with alkenes or alkynes, leading to heterocyclic intermediates that can be transformed into the target compound through subsequent cyclization steps.
Intramolecular Cyclizations: Transient nitrenes or ethynylpyridines undergo intramolecular cyclizations to form pyrazolo[1,5-a]pyridines, which can be functionalized further to yield this compound.
Limitations:
These methods often require multiple steps, specific precursors, or transition metal catalysts, making them less attractive compared to CDC approaches.
Alternative Synthetic Strategies
a. Multi-step Synthesis via Condensation:
- Condensation of 5-aminopyrazoles with suitable carboxylic acids or derivatives under reflux conditions, followed by functional group modifications, can lead to the target compound. However, this pathway is less direct and often less efficient.
b. Use of Transition Metal Catalysts:
- Catalytic cyclizations employing Pd, Cu, or other transition metals have been reported, but these are often less environmentally friendly and require rigorous purification.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-dehydrogenative coupling (CDC) | N-Amino-2-iminopyridines, β-ketoesters, O₂, Acetic acid | Reflux (~130°C), 18–48 h | Green, catalyst-free, high yield | Requires specific substrates, high temperature |
| [3 + 2] Cycloaddition | N-iminopyridinium ylides, alkenes/alkynes | Variable, often thermal | Versatile | Multi-step, catalyst-dependent |
| Intramolecular cyclization | Transient nitrenes, ethynylpyridines | Elevated temperature | Efficient for specific derivatives | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound’s ability to interact with multiple pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyridine core permits diverse substitutions, influencing physicochemical properties and biological activity. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br): Bromo-substituted derivatives (C4 or C6) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira) for functionalized analogues .
- Amino vs.
Physicochemical and Spectroscopic Data
- NMR Profiles: Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate: δ 8.42 (dd, J = 6.9 Hz, C4-H), 4.35 (q, J = 7.1 Hz, OCH₂CH₃) . this compound: Characteristic NH₂ signals at δ 5.8–6.2 ppm (unreported in evidence but inferred from analogous structures) .
- LC-MS Data : Brominated derivatives (e.g., 6-bromo) exhibit [M+H]+ peaks at m/z 283.10 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate, and how are intermediates purified?
- The compound is synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and activated alkynes (e.g., ethyl propiolate), yielding regioisomers that require chromatographic separation . Alternative routes include nucleophilic substitution on pre-functionalized pyrazolo[1,5-a]pyridine cores, where the amino group is introduced via ammonia or amine reagents under reflux conditions . Purification typically involves silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How is the structure of this compound confirmed spectroscopically?
- 1H/13C NMR resolves aromatic protons (δ 6.5–9.0 ppm) and ester/amino groups, with characteristic splitting patterns for the fused pyrazole-pyridine system. IR spectroscopy confirms ester C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . For regioisomer discrimination, NOESY/ROESY NMR experiments analyze spatial proximity of substituents .
Q. What are the typical chemical reactions of this compound?
- The ester group undergoes hydrolysis to carboxylic acids (using NaOH/H₂O) or transesterification (with MeOH/H⁺). The amino group participates in acylation (acetic anhydride) or sulfonylation (tosyl chloride). Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the electron-rich pyridine ring, guided by directing effects of the amino and ester groups .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyridine synthesis?
- Regioselectivity in cycloaddition reactions depends on substituent electronic effects and solvent polarity . Electron-withdrawing groups on the pyridine N-imide favor formation of the 6-substituted isomer, while polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Kinetic vs. thermodynamic control is assessed via time-dependent studies .
Q. What methodologies resolve contradictory spectroscopic data for structurally ambiguous derivatives?
- X-ray crystallography provides definitive proof of regiochemistry and substituent orientation, as demonstrated in crystal structures of related ethyl pyrazolo[1,5-a]pyridine carboxylates . When crystals are unavailable, DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, which are compared to experimental data to resolve ambiguities .
Q. What in vitro assays evaluate the bioactivity of this compound, particularly in kinase inhibition?
- Kinase inhibition assays use recombinant enzymes (e.g., EGFR, VEGFR2) and ATP-competitive luminescent/fluorescence assays (e.g., ADP-Glo™). IC₅₀ values are determined via dose-response curves. Cell viability assays (MTT/XTT) assess antiproliferative effects in cancer lines (e.g., HeLa, MCF-7), with structure-activity relationships (SAR) linking substituent position to potency .
Q. How do computational methods predict target interactions for this compound?
- Molecular docking (AutoDock Vina, Glide) models binding poses in kinase ATP pockets, prioritizing hydrogen bonds between the amino group and hinge regions (e.g., Glu762 in EGFR). MD simulations (AMBER/CHARMM) assess complex stability over 100-ns trajectories. Pharmacophore modeling identifies essential features (e.g., hydrogen bond donors, aromatic rings) for scaffold optimization .
Q. How do substituent variations at the 2-amino position alter pharmacological properties?
- Acylation of the amino group enhances metabolic stability but may reduce solubility. Bulky substituents (e.g., benzyl) improve target affinity but increase logP, impacting bioavailability. Comparative studies with ethyl 5-nitro and 7-bromo analogs show that electron-donating groups (e.g., -NH₂) enhance kinase inhibition by stabilizing charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
